
6,7-dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups, a methyl group, and a thiophene sulfonyl group attached to the isoquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via sulfonylation reactions using thiophene-2-sulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
6,7-Dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of certain receptors, altering their conformation and enhancing or inhibiting their activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 6-Methoxy-3,4-dihydro-1H-isoquinoline
Uniqueness
6,7-Dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Numéro CAS |
883950-85-4 |
|---|---|
Formule moléculaire |
C16H19NO4S2 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H19NO4S2/c1-11-13-10-15(21-3)14(20-2)9-12(13)6-7-17(11)23(18,19)16-5-4-8-22-16/h4-5,8-11H,6-7H2,1-3H3 |
Clé InChI |
SDLROCLKXYENST-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1S(=O)(=O)C3=CC=CS3)OC)OC |
Solubilité |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
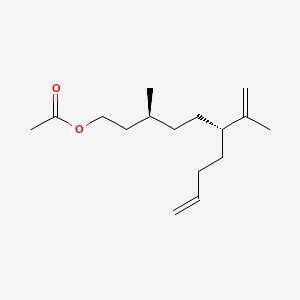
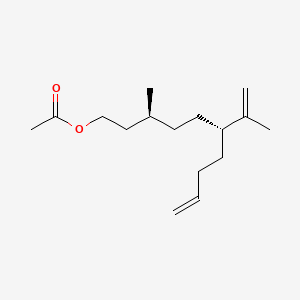
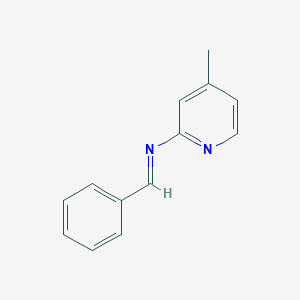
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)


![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)


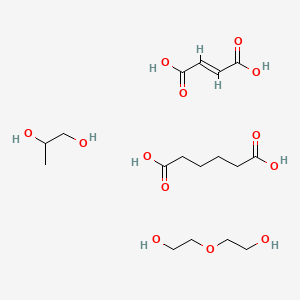
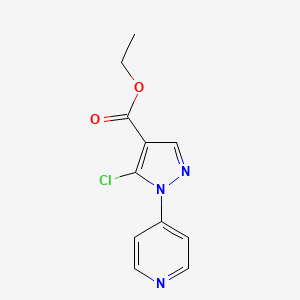

![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)
